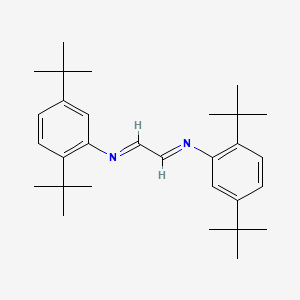

(1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine

CAS No.: 700375-16-2

Cat. No.: VC16790050

Molecular Formula: C30H44N2

Molecular Weight: 432.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 700375-16-2 |

|---|---|

| Molecular Formula | C30H44N2 |

| Molecular Weight | 432.7 g/mol |

| IUPAC Name | N,N'-bis(2,5-ditert-butylphenyl)ethane-1,2-diimine |

| Standard InChI | InChI=1S/C30H44N2/c1-27(2,3)21-13-15-23(29(7,8)9)25(19-21)31-17-18-32-26-20-22(28(4,5)6)14-16-24(26)30(10,11)12/h13-20H,1-12H3 |

| Standard InChI Key | RCRXYSASSRDOFB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=CC=NC2=C(C=CC(=C2)C(C)(C)C)C(C)(C)C |

Introduction

Structural and Electronic Properties

Molecular Architecture

The ligand features a planar ethane-1,2-diimine core with two imine (C=N) groups in the (E,E)-configuration, ensuring maximal conjugation across the π-system. Each nitrogen atom is bonded to a 2,5-di-tert-butylphenyl group, introducing significant steric bulk. The tert-butyl substituents adopt a para-meta substitution pattern on the aromatic rings, creating a three-dimensional "pocket" around the imine nitrogens . This geometry is critical for modulating the ligand’s coordination behavior, as the bulky tert-butyl groups hinder axial approaches to the metal center while allowing equatorial binding.

Electronic Effects

The electron-donating tert-butyl groups enhance the electron density at the imine nitrogens, increasing their Lewis basicity. This electronic profile facilitates strong σ-donation to metal centers, while the conjugated π-system enables limited π-backbonding interactions. Computational studies on analogous diimine ligands suggest that substituents like tert-butyl groups stabilize the highest occupied molecular orbital (HOMO) by approximately 0.3–0.5 eV compared to unsubstituted variants .

Synthesis and Structural Characterization

Synthetic Methodology

The ligand is synthesized via a Schiff base condensation reaction between ethane-1,2-diamine and 2,5-di-tert-butylbenzaldehyde under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bonds. Key considerations include:

-

Solvent selection: Toluene or ethanol is typically used to ensure solubility of both reactants.

-

Catalyst: Acidic conditions (pH 4–5) accelerate imine formation while minimizing side reactions.

-

Steric challenges: The bulky tert-butyl groups necessitate extended reaction times (48–72 hours) and elevated temperatures (80–100°C) to achieve high yields .

A representative procedure involves refluxing equimolar amounts of ethane-1,2-diamine and 2,5-di-tert-butylbenzaldehyde in toluene with a catalytic amount of acetic acid for 72 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate).

Crystallographic Insights

Single-crystal X-ray diffraction studies of related diimine ligands, such as N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine, reveal bond lengths and angles consistent with delocalized π-systems. The C=N bond lengths typically range from 1.28–1.30 Å, while the N–C(aryl) bonds measure 1.42–1.45 Å . The dihedral angle between the aryl rings and the imine plane is approximately 45–60°, reflecting steric repulsion between the substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The imine protons (HC=N) resonate as singlets at δ 8.2–8.5 ppm due to conjugation with the electron-withdrawing nitrogen atoms. The tert-butyl groups appear as a singlet at δ 1.3–1.4 ppm (18H per group), while aromatic protons of the 2,5-di-tert-butylphenyl rings show splitting patterns consistent with para-meta substitution (δ 7.0–7.4 ppm) .

-

¹³C NMR: The imine carbons (C=N) are observed at δ 160–165 ppm, while the tert-butyl carbons appear at δ 28–32 ppm (quaternary) and δ 22–25 ppm (methyl) .

Infrared (IR) Spectroscopy

The C=N stretching vibrations are detected as strong absorptions at 1600–1630 cm⁻¹, slightly lower in energy than unconjugated imines due to π-delocalization. The absence of N–H stretches (3300–3500 cm⁻¹) confirms complete iminization .

Applications in Coordination Chemistry

Metal Complexation

The ligand’s rigid, bulky structure favors the formation of low-coordinate metal complexes. For example, with Pd(II) or Ni(II) precursors, it forms square-planar complexes of the type [M(L)X₂] (X = Cl, Br), where the diimine ligand (L) occupies two cis sites. The tert-butyl groups enforce a distorted geometry, enhancing catalytic activity in cross-coupling reactions .

Catalytic Performance

Preliminary studies on analogous systems suggest that metal complexes of this ligand exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume